N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
The compound N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine belongs to the thieno-triazolo-pyrimidine class, characterized by a fused thiophene-triazole-pyrimidine core. This scaffold is synthetically accessible via one-pot procedures, as demonstrated for analogous derivatives (e.g., 77–88% yields for related compounds) . Key structural features include:
- A tosyl (p-toluenesulfonyl) group at position 3, which is electron-withdrawing and may influence reactivity or bioactivity.
- A N-benzyl-N-methyl substituent on the amine at position 5, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-benzyl-N-methyl-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-15-8-10-17(11-9-15)31(28,29)22-21-23-20(26(2)14-16-6-4-3-5-7-16)19-18(12-13-30-19)27(21)25-24-22/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWGZPVXKLTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold, which is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would necessitate stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Biological Activities
N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has been investigated for several biological activities:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class have shown to induce apoptosis in cancer cell lines such as HCT-116 and HeLa by affecting mitochondrial membrane potential and cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Studies have demonstrated that derivatives of this compound possess notable activity against Gram-positive and Gram-negative bacteria.
Case Study: Anticancer Evaluation
A study published in Molecules explored the synthesis and evaluation of thiopyrimidine derivatives related to this compound. The findings revealed that these derivatives exhibited IC50 values below 100 μM against human cancer cell lines indicating promising anticancer activity .
Case Study: Antimicrobial Evaluation
In another investigation focused on antimicrobial evaluation, derivatives were synthesized and tested against a panel of pathogens. The results showed effective inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this compound's scaffold .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
- Substituent Effects : Modifications at the benzyl or tosyl groups can significantly influence the compound's potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Amine Group
The N-benzyl-N-methyl group distinguishes the target compound from derivatives with alternative amine substituents:
- N-(1-Phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (): Features a phenylethyl group, offering increased hydrophobicity but reduced steric hindrance compared to benzyl-methyl.
Sulfonyl Group Modifications
The tosyl group at position 3 can be replaced with other sulfonyl substituents, altering electronic properties:
- 3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (Mol. Wt. 449.55) : Methyl groups on the sulfonyl ring increase hydrophobicity.
- 3-(4-Bromobenzenesulfonyl)-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (Mol.
Core Structure Variations
Replacement of the thiophene ring with other heterocycles impacts conjugation and binding:
- 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (Mol. Wt. 382.71) : A pyridine-fused core with halogen substituents may improve metabolic stability.
Structure-Activity Relationship (SAR) Insights
While direct biological data for the target compound are unavailable, SAR trends from analogous triazolopyrimidines suggest:
- Electron-withdrawing groups (e.g., tosyl, halogens) enhance stability and receptor affinity by modulating electronic density .
- N-Alkyl/aryl substituents influence lipophilicity and steric effects. For example, N-benzyl-N-methyl may balance solubility and membrane permeability better than bulkier groups (e.g., phenethyl) .
- Fused thiophene vs. pyridine cores: Thiophene’s sulfur atom may engage in unique non-covalent interactions compared to nitrogen-rich pyridine .
Biological Activity
N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired structure. The synthesis pathway may include:
- Formation of the thieno[2,3-e][1,2,3]triazole core : This step generally involves cyclocondensation reactions.
- Introduction of the tosyl group : Tosylation can be achieved using tosyl chloride in the presence of a base.
- Benzyl and methyl substitutions : The final steps involve the attachment of benzyl and methyl groups to complete the structure.
Anticancer Properties
Research has indicated that compounds similar in structure to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related compounds possess antiproliferative effects against various cancer cell lines such as lung and breast cancer cells .
- Mechanisms of action include induction of apoptosis and inhibition of cancer cell migration and invasion .
Enzyme Inhibition
N-benzyl-N-methyl derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways:
- Aldosterone Synthase Inhibition : Some N-benzyl derivatives have demonstrated potential in inhibiting aldosterone synthase, which is crucial for managing conditions like hypertension .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Anticancer Effects : A compound structurally similar to this compound was tested against A549 lung cancer cells. The results indicated enhanced apoptosis in treated cells compared to controls .
- Tyrosinase Inhibition : Compounds with similar functional groups were found to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid . This suggests potential applications in skin-related conditions.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
